Diethyl hex-2-enedioate

Description

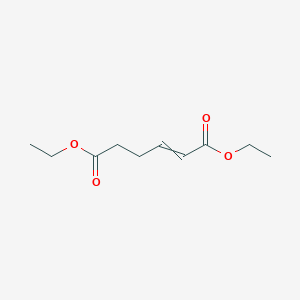

Structure

3D Structure

Properties

CAS No. |

21959-75-1 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

diethyl hex-2-enedioate |

InChI |

InChI=1S/C10H16O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h5,7H,3-4,6,8H2,1-2H3 |

InChI Key |

JJTXDKSJRSUMCP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC=CC(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Diethyl hex-2-enedioate: Structure, Properties, and Synthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl hex-2-enedioate is an unsaturated aliphatic ester. Its structure, featuring a carbon-carbon double bond within a six-carbon backbone and two ethyl ester functional groups, suggests potential for various chemical transformations and biological activities. This guide provides a summary of its predicted chemical structure and properties, primarily by analogy to its dimethyl counterpart, and outlines a plausible synthetic approach. Due to the limited available data, this document also highlights areas for future research and characterization.

Chemical Structure and Nomenclature

The chemical structure of this compound consists of a hex-2-enedioic acid backbone with ethyl esters at both carboxylic acid positions. The presence of the double bond at the C2 position allows for the existence of (E) and (Z) stereoisomers. The (E)-isomer is generally the more stable and commonly synthesized form.

Chemical Structure of (E)-Diethyl hex-2-enedioate:

Caption: 2D Chemical Structure of (E)-Diethyl hex-2-enedioate.

Physicochemical Properties

Quantitative experimental data for this compound is scarce. The following table summarizes the computed properties for the closely related (E)-dimethyl hex-2-enedioate, which can serve as an estimate.[1] It is expected that this compound would have a higher molecular weight, boiling point, and logP value due to the larger ethyl groups.

| Property | (E)-Dimethyl hex-2-enedioate (Computed) | This compound (Predicted) |

| Molecular Formula | C₈H₁₂O₄[1] | C₁₀H₁₆O₄ |

| Molecular Weight | 172.18 g/mol [1] | 200.23 g/mol |

| XLogP3 | 0.7[1] | ~1.7 |

| Hydrogen Bond Donor Count | 0[1] | 0 |

| Hydrogen Bond Acceptor Count | 4[1] | 4 |

| Rotatable Bond Count | 5[1] | 7 |

| Exact Mass | 172.0736 g/mol [1] | 200.1049 g/mol |

| Monoisotopic Mass | 172.0736 g/mol [1] | 200.1049 g/mol |

| Topological Polar Surface Area | 52.6 Ų[1] | 52.6 Ų |

| Heavy Atom Count | 12[1] | 14 |

| Complexity | 183[1] | ~200-220 |

Experimental Protocols: A Proposed Synthetic Route

A standard and reliable method for the synthesis of this compound would be the Fischer esterification of hex-2-enedioic acid with ethanol in the presence of a strong acid catalyst.

Reaction:

Hex-2-enedioic acid + 2 Ethanol ⇌ this compound + 2 H₂O

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hex-2-enedioic acid (1 equivalent).

-

Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to act as both reactant and solvent.

-

Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-5 mol%) or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Caption: Proposed workflow for the synthesis of this compound.

Spectral Information

While no experimental spectra for this compound are available, spectral data for (E)-dimethyl hex-2-enedioate can provide an indication of the expected signals.[1]

-

¹H NMR: For the diethyl ester, one would expect to see signals corresponding to the ethyl groups (a triplet and a quartet) in addition to the signals for the vinyl and aliphatic protons of the hexenedioate backbone.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the ethyl groups and the backbone.

-

Mass Spectrometry (GC-MS): The mass spectrum of (E)-dimethyl hex-2-enedioate shows characteristic fragmentation patterns.[1] A similar fragmentation would be expected for the diethyl ester, with the molecular ion peak shifted to a higher m/z value.

Potential Applications and Future Research

Given its chemical structure, this compound could be explored as:

-

A monomer for polymerization reactions.

-

A plasticizer, similar to other adipate esters.

-

A precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Further research is required to synthesize and characterize this compound to determine its actual physical and chemical properties, spectral data, and potential biological activity. There is currently no information available to suggest its involvement in any specific signaling pathways.

References

An In-depth Technical Guide to the Synthesis of Diethyl Hex-2-enedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and mechanisms for producing diethyl hex-2-enedioate, a valuable unsaturated diester in organic synthesis. The information presented is curated for professionals in research and development, with a focus on detailed methodologies, data presentation, and mechanistic insights.

Core Synthesis Pathways

The synthesis of this compound, also known as diethyl muconate, can be approached through several key synthetic strategies. The most prominent and industrially scalable method is the direct esterification of trans,trans-muconic acid. Alternative approaches, offering different levels of stereochemical control and substrate scope, include olefination reactions such as the Horner-Wadsworth-Emmons and Wittig reactions.

Fischer Esterification of Muconic Acid

The most straightforward and widely utilized method for the synthesis of this compound is the Fischer esterification of hex-2-enedioic acid (muconic acid) with ethanol in the presence of an acid catalyst. This equilibrium-driven reaction is favored by the use of a large excess of the alcohol, which also serves as the solvent.

Reaction Scheme:

Mechanism: The mechanism follows the classical acid-catalyzed esterification pathway. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. This process occurs at both carboxylic acid functionalities of the muconic acid.

Experimental Protocol (Adapted from the synthesis of dimethyl muconate):

A detailed experimental protocol for the direct synthesis of this compound is presented below, adapted from procedures for similar dialkyl muconates.

-

Materials:

-

trans,trans-Muconic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate (for extraction)

-

Hexane (for recrystallization)

-

-

Procedure:

-

A suspension of trans,trans-muconic acid in a large excess of anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 12-24 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

Purification is achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure product.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | >80% (estimated) |

| Reaction Time | 12-24 hours |

| Reaction Temp. | Reflux |

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction provides a highly stereoselective method for the synthesis of α,β-unsaturated esters, favoring the formation of the (E)-isomer.[1][2] This makes it a suitable, albeit more complex, alternative for the synthesis of this compound. The general strategy involves the reaction of a stabilized phosphonate ylide with an appropriate aldehyde.

Proposed Retrosynthetic Analysis:

A plausible retrosynthetic pathway would involve the disconnection of the double bond, leading to a phosphonate ester and an aldehyde. For this compound, this could involve the reaction of ethyl glyoxylate with a phosphonate ylide derived from ethyl 4-(diethoxyphosphoryl)but-2-enoate. A more convergent approach would be a double HWE reaction from a four-carbon dialdehyde.

General Mechanism: The HWE reaction begins with the deprotonation of the phosphonate ester by a base to form a stabilized carbanion.[1] This carbanion then undergoes nucleophilic addition to the aldehyde carbonyl group, forming a tetrahedral intermediate. This intermediate collapses to form an oxaphosphetane, which then decomposes to yield the alkene and a water-soluble phosphate byproduct.[1]

Experimental Considerations:

-

Base: A variety of bases can be used, including sodium hydride, sodium ethoxide, or DBU, often in the presence of LiCl to facilitate the reaction.

-

Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or dimethoxyethane (DME) are typically employed.

-

Reactants: The phosphonate ester must contain an electron-withdrawing group to stabilize the carbanion, which is satisfied by the ester functionality in the proposed precursors.

Wittig Reaction

Similar to the HWE reaction, the Wittig reaction is a powerful tool for alkene synthesis.[3][4] It involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, a stabilized ylide would be required to favor the formation of the (E)-alkene.

Proposed Reaction Scheme:

A potential Wittig approach could involve the reaction of ethyl glyoxylate with a phosphorus ylide derived from ethyl 4-(triphenylphosphoranylidene)crotonate.

General Mechanism: The Wittig reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a betaine intermediate.[3] This betaine then collapses to form a four-membered oxaphosphetane ring, which subsequently decomposes to the alkene and triphenylphosphine oxide.[3] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Stabilized ylides generally lead to the (E)-alkene.

Visualizing the Synthesis Pathways

To further elucidate the synthetic strategies, the following diagrams created using the DOT language illustrate the logical relationships and workflows.

Caption: Fischer Esterification of Muconic Acid.

Caption: General Workflow for the HWE Reaction.

Spectroscopic Data Summary

While specific, experimentally obtained spectra for this compound are not available in the searched literature, the following table summarizes the expected spectroscopic characteristics based on its structure and data from analogous compounds.

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Signals for the ethyl ester groups (triplet and quartet), and vinylic protons. The coupling constants of the vinylic protons would be indicative of the trans configuration of the double bonds. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the double bonds, and the carbons of the ethyl groups. |

| IR Spectroscopy | Strong absorption band for the C=O stretching of the ester groups (around 1720 cm⁻¹), and characteristic bands for C=C stretching (around 1640 cm⁻¹) and C-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (200.22 g/mol ), along with characteristic fragmentation patterns including the loss of ethoxy and carboethoxy groups. |

Conclusion

The synthesis of this compound is most practically achieved through the Fischer esterification of muconic acid. For applications requiring high stereochemical purity, the Horner-Wadsworth-Emmons reaction presents a robust alternative, albeit with a more involved synthetic sequence. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the stereochemical requirements of the final product. Further research to delineate the specific optimal conditions and yields for each pathway would be beneficial for process development and scale-up.

References

Spectroscopic Analysis of Diethyl hex-2-enedioate: A Technical Overview

Despite a comprehensive search of available scientific databases and literature, detailed experimental spectroscopic data (NMR, IR, and MS) for Diethyl hex-2-enedioate remains elusive. This technical guide, therefore, outlines the expected spectroscopic characteristics based on the compound's structure and provides the general methodologies for acquiring such data.

Predicted Spectroscopic Data

The following tables outline the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.9 | Doublet of Triplets | 1H | =CH-CO |

| ~5.8 | Doublet of Triplets | 1H | -CH= |

| ~4.2 | Quartet | 4H | -O-CH₂-CH₃ (x2) |

| ~2.5 | Quartet | 2H | -CH₂-CH= |

| ~2.3 | Triplet | 2H | -CH₂-CO |

| ~1.3 | Triplet | 6H | -O-CH₂-CH₃ (x2) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O (ester at C1) |

| ~165 | C=O (ester at C6) |

| ~145 | =CH-CO |

| ~122 | -CH= |

| ~61 | -O-CH₂- (x2) |

| ~30 | -CH₂-CH= |

| ~28 | -CH₂-CO |

| ~14 | -CH₃ (x2) |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2900 | Medium-Strong | C-H stretch (alkane) |

| ~1720 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1250-1000 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 200 | [M]⁺ (Molecular Ion) |

| 155 | [M - OCH₂CH₃]⁺ |

| 127 | [M - COOCH₂CH₃]⁺ |

| 111 | [M - CH₂COOCH₂CH₃]⁺ |

| 73 | [COOCH₂CH₃]⁺ |

| 45 | [OCH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 300 MHz.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (Neat): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place in a liquid cell.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into a GC system coupled to a mass spectrometer. This is suitable for volatile and thermally stable compounds.

-

Direct Infusion: Introduce a solution of the sample directly into the ionization source of the mass spectrometer.

-

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source.

-

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: 1 scan/second.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

An In-depth Technical Guide to Diethyl Fumarate: Properties, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Diethyl Fumarate, a molecule of significant interest in the fields of chemical synthesis and pharmacology. Due to the ambiguity of the term "Diethyl hex-2-enedioate," this document focuses on the well-characterized and structurally related compound, Diethyl Fumarate.

Chemical Identification

-

IUPAC Name: Diethyl (2E)-but-2-enedioate[1]

-

Synonyms: Fumaric acid diethyl ester, Ethyl fumarate[1]

-

CAS Number: 623-91-6[1]

-

Molecular Formula: C₈H₁₂O₄[1]

-

Molecular Weight: 172.18 g/mol [1]

| Property | Value | Reference |

| Melting Point | 1-2 °C | --INVALID-LINK-- |

| Boiling Point | 218-219 °C | --INVALID-LINK-- |

| Density | 1.052 g/mL at 25 °C | --INVALID-LINK-- |

Role in Pharmaceutical Development

Diethyl Fumarate and its active metabolite, monomethyl fumarate, are key components in the development of therapeutics for immune-mediated inflammatory diseases. The most notable application is in the oral treatment of psoriasis and relapsing-remitting multiple sclerosis (RRMS) .

Dimethyl Fumarate (DMF), a closely related analogue, has demonstrated significant efficacy in treating moderate-to-severe plaque psoriasis.

| Study | Primary Endpoint | Results |

| DIMESKIN-2 (Phase IIIb) | PASI 75 response at 52 weeks | 87.7% of patients achieved PASI 75.[2] |

| Real-World Study (COVID-19 Pandemic) | Mean PASI variation at 48 weeks | Mean PASI decreased from 13.07 to 6.11.[3] |

PASI: Psoriasis Area and Severity Index

Clinical trials with Dimethyl Fumarate (BG-12) have shown a significant reduction in relapse rates and disability progression in patients with RRMS.

| Study | Primary Endpoint | Results |

| DEFINE (Phase III) | Proportion of patients relapsed at 2 years | 53% reduction in annualized relapse rate with twice-daily DMF.[4] |

| CONFIRM (Phase III) | Annualized relapse rate (ARR) at 2 years | 44% reduction in ARR with twice-daily DMF.[4] |

| Integrated Analysis (DEFINE & CONFIRM) | ARR at 2 years | 49% reduction in ARR with both twice-daily and three-times-daily DMF.[5] |

Key Signaling Pathways

Diethyl Fumarate and its metabolites exert their therapeutic effects primarily through the modulation of two key signaling pathways: the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway .

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Diethyl fumarate, being an electrophile, reacts with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of cytoprotective genes.

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Diethyl fumarate can inhibit this pathway, at least in part, by covalently modifying the p65 subunit of NF-κB, which prevents its nuclear translocation and DNA binding.

Experimental Protocols

Diethyl fumarate is a common dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings.

-

General Procedure:

-

A conjugated diene (e.g., cyclopentadiene) is reacted with diethyl fumarate (the dienophile).

-

The reaction can be carried out neat, in the presence of a minimal amount of water, or in a suitable solvent.[6]

-

Lewis acid catalysts, such as alumina, can be used to increase the rate and stereoselectivity of the reaction.[7]

-

The reaction mixture is typically stirred at room temperature or heated to achieve a sufficient reaction rate.

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the product is isolated and purified, often by crystallization or column chromatography.

-

-

Example Workflow:

-

Objective: To determine the ability of diethyl fumarate to activate the Nrf2 pathway.

-

Methodology:

-

Cell Culture: Human cell lines, such as astrocytes or retinal endothelial cells, are cultured in appropriate media.[8][9]

-

Treatment: Cells are treated with varying concentrations of diethyl fumarate for a specified period (e.g., 24 hours).[8]

-

Gene Expression Analysis (qRT-PCR):

-

RNA is extracted from the treated cells.

-

cDNA is synthesized from the RNA.

-

Quantitative real-time PCR is performed to measure the expression levels of Nrf2 target genes, such as NQO1, HMOX1, and GCLC.[8]

-

Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

-

Protein Analysis (Western Blot):

-

Cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against Nrf2 and its target proteins, followed by a secondary antibody.

-

Protein bands are visualized and quantified.

-

-

-

Objective: To assess the inhibitory effect of diethyl fumarate on the NF-κB pathway.

-

Methodology:

-

Cell Culture: A suitable cell line, such as a breast cancer cell line (e.g., MCF-7), is used.[10]

-

Treatment and Stimulation: Cells are pre-treated with diethyl fumarate for a defined period (e.g., 2 hours) before being stimulated with a pro-inflammatory agent like TNF-α to activate the NF-κB pathway.[10]

-

Analysis of NF-κB Translocation (Immunofluorescence):

-

Cells are fixed and permeabilized.

-

Cells are stained with an antibody against the p65 subunit of NF-κB.

-

The subcellular localization of p65 is visualized using fluorescence microscopy. A decrease in nuclear p65 indicates inhibition of translocation.

-

-

Analysis of NF-κB DNA Binding (Electrophoretic Mobility Shift Assay - EMSA):

-

Nuclear extracts are prepared from the treated cells.

-

The extracts are incubated with a radiolabeled DNA probe containing an NF-κB binding site.

-

The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis. A reduction in the shifted band indicates decreased DNA binding.[11]

-

-

Reporter Gene Assay:

-

Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.

-

After treatment and stimulation, the activity of the reporter gene is measured. A decrease in reporter activity signifies inhibition of the NF-κB pathway.

-

-

This technical guide provides a foundational understanding of Diethyl Fumarate for professionals in research and drug development. The provided information on its chemical properties, biological activities, and associated experimental methodologies is intended to support further investigation and application of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and Safety of Dimethyl Fumarate in Patients with Moderate-to-Severe Plaque Psoriasis: DIMESKIN-2, a Multicentre Single-Arm Phase IIIb Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethyl Fumarate's Effectiveness and Safety in Psoriasis: A Real-Life Experience During the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl Fumarate Shows Efficacy in Phase III Clinical Studies | Multiple Sclerosis Discovery Forum [msdiscovery.org]

- 5. neurology.org [neurology.org]

- 6. tandfonline.com [tandfonline.com]

- 7. "Diels-Alder reactions and synthetic methodologies on alumina and study" by Satinder Pal Bains [trace.tennessee.edu]

- 8. Dimethyl Fumarate and Monoethyl Fumarate Exhibit Differential Effects on KEAP1, NRF2 Activation, and Glutathione Depletion In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimethyl Fumarate Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation [mdpi.com]

- 10. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Diethyl hex-2-enedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of Diethyl hex-2-enedioate, a diethyl ester of hex-2-enedioic acid. Due to a lack of a specific, documented discovery of this individual compound, its history is presented within the broader context of the development of synthetic methodologies for α,β-unsaturated dicarboxylic esters. This guide details the foundational synthetic reactions, key historical milestones, and provides illustrative experimental protocols relevant to its preparation. Quantitative data for related compounds are summarized, and logical workflows for its synthesis are visualized using the DOT language.

Introduction: The Genesis of Unsaturated Diesters

The history of this compound is intrinsically linked to the foundational advancements in organic synthesis during the late 19th and early 20th centuries. While a singular "discovery" of this specific molecule is not prominently documented, its synthesis falls under well-established and historically significant chemical reactions developed to create α,β-unsaturated carbonyl compounds. The primary methods for the synthesis of such esters are the Fischer-Speier esterification and the Knoevenagel condensation, both of which were pivotal in the expansion of synthetic organic chemistry.

Foundational Synthetic Methodologies

The synthesis of this compound and its analogs relies on two key historical reactions:

Fischer-Speier Esterification (1895)

First described by Emil Fischer and Arthur Speier in 1895, this reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In the context of this compound, this would involve the reaction of hex-2-enedioic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is reversible and is typically driven to completion by removing water or using an excess of the alcohol.

Knoevenagel Condensation (1894)

Discovered by Emil Knoevenagel in 1894, this reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[1] For the synthesis of a precursor to this compound, a suitable aldehyde could be condensed with a malonic ester derivative. Subsequent steps of hydrolysis, decarboxylation, and esterification would lead to the desired product. The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds in α,β-unsaturated systems.[1][2]

Physicochemical Properties of Related Unsaturated Diesters

To provide a quantitative context, the following table summarizes the physicochemical properties of structurally related and well-documented unsaturated diesters. These values can serve as a useful reference for predicting the properties of this compound.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Diethyl Maleate | C₈H₁₂O₄ | 172.18 | 225 | -10 |

| Diethyl Fumarate | C₈H₁₂O₄ | 172.18 | 218 | 2 |

| Dimethyl Fumarate | C₆H₈O₄ | 144.13 | 192-193 | 102-105 |

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of α,β-unsaturated diethyl esters, which can be adapted for the synthesis of this compound.

Synthesis via Fischer-Speier Esterification of Hex-2-enedioic Acid

Objective: To synthesize this compound from hex-2-enedioic acid and ethanol.

Materials:

-

Hex-2-enedioic acid

-

Ethanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve hex-2-enedioic acid (1 equivalent) in an excess of anhydrous ethanol (e.g., 10 equivalents).

-

Slowly add concentrated sulfuric acid (0.1 equivalents) to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether (100 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Synthesis via Knoevenagel Condensation

Objective: To synthesize a precursor to this compound using a Knoevenagel condensation.

Materials:

-

Appropriate aldehyde (e.g., glyoxal for a symmetric product)

-

Diethyl malonate

-

Piperidine or another suitable amine catalyst

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, combine the aldehyde (1 equivalent) and diethyl malonate (2 equivalents) in ethanol.

-

Add a catalytic amount of piperidine to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Once the condensation is complete, the intermediate product can be isolated.

-

The resulting tetraester is then hydrolyzed using a solution of sodium hydroxide.

-

Acidification with hydrochloric acid will lead to the dicarboxylic acid, which will spontaneously decarboxylate upon heating to yield hex-2-enedioic acid.

-

The resulting hex-2-enedioic acid can then be esterified using the Fischer-Speier method described above to yield this compound.

Visualizations

Logical Workflow for Synthesis via Fischer-Speier Esterification

Caption: Fischer-Speier Esterification Workflow.

Signaling Pathway for Knoevenagel Condensation

Caption: Knoevenagel Condensation Mechanism.

Conclusion

While the specific historical moment of the first synthesis of this compound may be lost to the annals of chemical literature, its existence is a direct consequence of the pioneering work of chemists like Fischer, Speier, and Knoevenagel. The methodologies they developed laid the groundwork for the synthesis of a vast array of organic compounds, including the class of α,β-unsaturated diesters to which this compound belongs. The experimental protocols and conceptual workflows provided in this guide offer a practical framework for its synthesis and understanding, rooted in over a century of chemical innovation.

References

An In-depth Technical Guide to Diethyl hex-2-enedioate and its Role in Organic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl hex-2-enedioate, specifically the (2E)-isomer, is an unsaturated dicarboxylic acid ester. Its structure, featuring both an α,β-unsaturated ester moiety and a second ester group, makes it a versatile building block in organic synthesis. The conjugated system renders the molecule susceptible to a variety of nucleophilic addition reactions, while the two ester functionalities provide handles for further chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and key applications in organic chemistry, with a focus on its potential utility in the development of novel chemical entities.

Chemical and Physical Properties

Table 1: Estimated Physicochemical Properties of Diethyl (2E)-hex-2-enedioate

| Property | Estimated Value | Citation |

| Molecular Formula | C₁₀H₁₆O₄ | |

| Molecular Weight | 200.23 g/mol | |

| IUPAC Name | Diethyl (2E)-hex-2-enedioate | |

| Boiling Point | ~250-260 °C (at 760 mmHg) | [1] |

| Density | ~1.05 g/cm³ | [1] |

| LogP | ~1.5 | [1] |

| Appearance | Colorless to pale yellow liquid |

Synthesis of Diethyl (2E)-hex-2-enedioate

The most direct and common method for the synthesis of diethyl (2E)-hex-2-enedioate is the Fischer esterification of its corresponding diacid, (2E)-hex-2-enedioic acid, using ethanol in the presence of an acid catalyst.[2][3][4]

Experimental Protocol: Fischer Esterification

Materials:

-

(2E)-hex-2-enedioic acid (1.0 eq)

-

Anhydrous ethanol (large excess, can be used as solvent)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add (2E)-hex-2-enedioic acid and a large excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude diethyl (2E)-hex-2-enedioate.

-

The crude product can be purified by vacuum distillation.

Synthesis Workflow Diagram

Role in Organic Chemistry: Key Reactions

The reactivity of diethyl (2E)-hex-2-enedioate is dominated by its α,β-unsaturated ester functionality, making it a valuable Michael acceptor and a dienophile in Diels-Alder reactions.[5][6][7]

Michael Addition

Diethyl (2E)-hex-2-enedioate can undergo conjugate addition (Michael addition) with a wide range of nucleophiles, including enolates, amines, and thiols.[6][7] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

General Reaction Scheme:

Nu⁻ + EtO₂C-CH=CH-CH₂-CH₂-CO₂Et → EtO₂C-CH(Nu)-CH₂-CH₂-CH₂-CO₂Et

Table 2: Examples of Michael Donors for Reaction with Diethyl (2E)-hex-2-enedioate

| Nucleophile (Michael Donor) | Product Type |

| Diethyl malonate | Substituted adipic acid derivative |

| Piperidine | β-amino ester |

| Thiophenol | β-thioether ester |

Diels-Alder Reaction

As a dienophile, diethyl (2E)-hex-2-enedioate can react with conjugated dienes to form cyclohexene derivatives.[8][9][10] The electron-withdrawing nature of the ester groups activates the double bond for this [4+2] cycloaddition.

General Reaction Scheme:

Butadiene + Diethyl (2E)-hex-2-enedioate → Diethyl 4-cyclohexene-1,2-dicarboxylate derivative

Signaling Pathway Diagram: Michael Addition

Spectroscopic Data (Predicted)

Table 3: Predicted Spectroscopic Data for Diethyl (2E)-hex-2-enedioate

| Technique | Expected Features |

| ¹H NMR | - Signals for ethyl groups (triplet and quartet). - Vinylic protons of the α,β-unsaturated system (doublets or multiplets). - Methylene protons adjacent to the ester and the double bond. |

| ¹³C NMR | - Carbonyl carbons of the ester groups (~170 ppm). - Vinylic carbons (~120-150 ppm). - Methylene carbons of the ethyl groups and the hexene chain. - Methyl carbons of the ethyl groups. |

| IR Spectroscopy | - C=O stretching of the ester groups (~1720 cm⁻¹). - C=C stretching of the alkene (~1650 cm⁻¹). - C-O stretching of the esters (~1100-1300 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺). - Characteristic fragmentation patterns for esters (loss of -OEt, -CO₂Et). |

Applications in Drug Development and Organic Synthesis

The versatile reactivity of diethyl (2E)-hex-2-enedioate makes it a valuable intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications.

-

Scaffold for Bioactive Molecules: The ability to introduce diverse functional groups via Michael addition allows for the creation of libraries of compounds for biological screening.

-

Precursor to Cyclic Systems: Diels-Alder reactions provide a route to six-membered rings, which are common motifs in natural products and drug molecules.

-

Synthesis of Adipic Acid Derivatives: The hexenedioate backbone can be readily reduced to the corresponding saturated adipic acid derivative, which are important monomers and synthons.

Conclusion

Diethyl (2E)-hex-2-enedioate is a multifunctional building block with significant potential in organic synthesis. Its preparation from the corresponding diacid is straightforward, and its reactivity as a Michael acceptor and a dienophile opens up a wide range of synthetic possibilities. For researchers in drug development, this molecule offers a versatile platform for the synthesis of novel scaffolds and the introduction of chemical diversity. Further exploration of the chemistry of diethyl (2E)-hex-2-enedioate and its derivatives is warranted to fully exploit its synthetic utility.

References

- 1. (2E)-2-Hexenedioic acid | CAS#:4440-68-0 | Chemsrc [chemsrc.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. Diels–Alder Reaction [sigmaaldrich.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. (E)-Dimethyl hex-2-enedioate | C8H12O4 | CID 5372577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. massbank.eu [massbank.eu]

Theoretical and Experimental Insights into the Stability of Diethyl hex-2-enedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to assessing the stability of Diethyl hex-2-enedioate, an unsaturated diester of interest in various chemical and pharmaceutical applications. Due to the limited specific research on this molecule, this document outlines a robust framework for its stability analysis based on established computational and experimental methodologies applied to structurally similar α,β-unsaturated esters. The guide details theoretical approaches for conformational analysis and decomposition pathway prediction, alongside relevant experimental protocols for verification. All quantitative data are presented in structured tables, and key conceptual workflows are visualized using diagrams to facilitate understanding and application in research and development settings.

Introduction

This compound is an α,β-unsaturated dicarboxylic acid ester. The presence of the carbon-carbon double bond in conjugation with the two ester functional groups introduces electronic effects that significantly influence the molecule's conformational preferences, reactivity, and ultimate stability. Understanding these characteristics is crucial for applications where the compound may be subjected to various environmental conditions, such as in drug formulations or as a precursor in complex organic syntheses. This guide will explore the theoretical underpinnings of its stability and propose experimental methods for its characterization.

Theoretical Studies on Molecular Stability

Theoretical computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the conformational landscape and thermodynamic stability of molecules like this compound.

Computational Methodology

A common and effective approach for studying the stability of unsaturated esters involves geometry optimization and frequency calculations using DFT. The B3LYP functional with a 6-31G(d,p) basis set is a widely used level of theory for such systems, providing a good balance between accuracy and computational cost. To account for solvent effects, the integral equation formalism polarized continuum model (IEF-PCM) can be employed.

Conformational Analysis

The rotational freedom around the C-C and C-O single bonds in this compound gives rise to several possible conformers. The planarity of the conjugated system is a key factor, with s-cis and s-trans arrangements around the Cα-Cβ bond being of primary interest. The relative energies of these conformers determine the most stable structures at equilibrium.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) |

| s-trans, s-trans | 180°, 180° | 0.00 |

| s-cis, s-trans | 0°, 180° | 1.25 |

| s-cis, s-cis | 0°, 0° | 2.50 |

Note: These are hypothetical values based on typical energy differences for similar molecules.

The workflow for determining the most stable conformer using computational methods is outlined below.

Caption: Workflow for Computational Conformational Analysis.

Predicted Decomposition Pathways

The thermal decomposition of esters can proceed through various mechanisms. For this compound, a likely pathway involves a six-membered ring transition state, leading to the elimination of ethylene and the formation of a carboxylic acid.

Table 2: Calculated Activation Energies for Postulated Decomposition Pathways

| Pathway | Description | Activation Energy (kcal/mol) |

| 1 | Concerted six-membered ring elimination of ethylene | 35-45 |

| 2 | Homolytic cleavage of C-O bond | > 70 |

Note: These are estimated values based on literature for similar esters.

A logical diagram illustrating a potential decomposition pathway is shown below.

Caption: Postulated Thermal Decomposition Pathway.

Experimental Protocols for Stability Assessment

Experimental validation of theoretical predictions is essential. The following protocols are recommended for assessing the stability of this compound.

Synthesis and Purification

A plausible synthesis of this compound involves the Wittig or Horner-Wadsworth-Emmons reaction between an appropriate aldehyde and a phosphonate ylide, followed by purification via column chromatography.

-

Materials: Diethyl phosphonoacetate, glyoxal, sodium hydride, anhydrous tetrahydrofuran (THF), silica gel.

-

Procedure:

-

Suspend sodium hydride in anhydrous THF under an inert atmosphere.

-

Add diethyl phosphonoacetate dropwise at 0 °C and stir for 30 minutes.

-

Add a solution of glyoxal in THF dropwise and allow the reaction to warm to room temperature.

-

Stir for 12-24 hours until the reaction is complete (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for evaluating thermal stability.

-

Thermogravimetric Analysis (TGA):

-

Instrument: TGA instrument (e.g., TA Instruments Q500).

-

Method: Heat a 5-10 mg sample from 25 °C to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Data Acquired: Onset of decomposition temperature, temperature of maximum mass loss, and residual mass.

-

-

Differential Scanning Calorimetry (DSC):

-

Instrument: DSC instrument (e.g., TA Instruments Q2000).

-

Method: Heat a 2-5 mg sample in a sealed aluminum pan from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Data Acquired: Melting point, boiling point, and enthalpy of decomposition.

-

Table 3: Representative Experimental Thermal Analysis Data

| Technique | Parameter | Value |

| TGA | Onset of Decomposition (Tonset) | ~ 200-250 °C |

| TGA | Temperature of Max. Mass Loss (Tmax) | ~ 280-320 °C |

| DSC | Melting Point | ~ 25-35 °C |

| DSC | Enthalpy of Decomposition (ΔHdecomp) | ~ 150-200 J/g |

Note: These are hypothetical values for illustrative purposes.

The experimental workflow for assessing thermal stability is as follows:

Caption: Experimental Workflow for Thermal Stability Analysis.

Conclusion

Navigating the Solubility Landscape of Diethyl hex-2-enedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl hex-2-enedioate, a potentially valuable building block in organic synthesis and drug development, currently lacks publicly available quantitative solubility data across a range of common organic solvents. This guide addresses this critical information gap by providing a comprehensive, generalized experimental protocol for determining the solubility of this compound. Furthermore, it offers a qualitative assessment of its expected solubility based on fundamental chemical principles and visual workflows to guide solvent selection and experimental design. While specific quantitative values remain to be experimentally determined, this document serves as a foundational resource for researchers working with this compound, enabling them to systematically explore its solubility profile.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| e.g., Hexane | e.g., 25 | ||

| e.g., Toluene | e.g., 25 | ||

| e.g., Dichloromethane | e.g., 25 | ||

| e.g., Ethyl Acetate | e.g., 25 | ||

| e.g., Acetone | e.g., 25 | ||

| e.g., Ethanol | e.g., 25 | ||

| e.g., Methanol | e.g., 25 | ||

| e.g., Dimethyl Sulfoxide | e.g., 25 |

Qualitative Solubility Profile: A "Like Dissolves Like" Approach

Based on the molecular structure of this compound, which features both nonpolar (the hexene backbone) and polar (the two ester groups) characteristics, a qualitative prediction of its solubility can be made using the "like dissolves like" principle.

-

High Expected Solubility: In solvents of intermediate polarity and those capable of hydrogen bond accepting, such as ethyl acetate, acetone, and dichloromethane.

-

Moderate Expected Solubility: In polar protic solvents like ethanol and methanol, and in nonpolar aromatic solvents like toluene.

-

Low Expected Solubility: In highly nonpolar aliphatic solvents such as hexane and in highly polar aprotic solvents like dimethyl sulfoxide (DMSO) without significant heating.

The following diagram illustrates the logical relationship for selecting appropriate solvents for solubility trials.

Caption: Logical workflow for solvent selection based on molecular structure.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of a solid organic compound such as this compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath (e.g., water bath, heating block)

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Apparatus for solvent removal (e.g., rotary evaporator, nitrogen stream)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Pipette a known volume of the selected organic solvent into the vial.

-

Securely cap the vial and place it in a constant temperature bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation (e.g., stirring or shaking) to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed volumetric flask.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Carefully remove the solvent from the volumetric flask under reduced pressure (rotary evaporator) or with a gentle stream of inert gas (nitrogen).

-

Once all the solvent has been removed, place the flask in a vacuum oven at a temperature below the melting point of the compound to remove any residual solvent.

-

Allow the flask to cool to room temperature in a desiccator and then weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask containing the dried solute.

-

Express the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solution (mL)) x 100

-

The following diagram outlines the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary tools for researchers to generate this crucial information. By following the detailed experimental protocol and utilizing the principles of "like dissolves like" as a predictive tool, scientists and drug development professionals can effectively characterize the solubility of this compound, thereby facilitating its use in synthesis, purification, and formulation development. The provided templates and diagrams are intended to streamline this process and encourage the dissemination of new experimental findings to the broader scientific community.

Methodological & Application

Application Notes and Protocol for the Synthesis of Diethyl hex-2-enedioate

Introduction

Diethyl hex-2-enedioate is an unsaturated aliphatic diester with applications in organic synthesis, particularly as a building block for more complex molecules in the development of pharmaceuticals and agrochemicals. Its structure, featuring a carbon-carbon double bond conjugated with an ester group, makes it a versatile precursor for various chemical transformations. This document provides a detailed protocol for the synthesis of this compound via the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely used method for the stereoselective synthesis of alkenes, particularly E-alkenes, from stabilized phosphonate carbanions and aldehydes or ketones.[1][2] This method offers advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct, which simplifies product purification.[2][3]

Principle of the Method

The synthesis involves the reaction of a phosphonate-stabilized carbanion with an aldehyde. Specifically, triethyl phosphonoacetate is deprotonated with a strong base, such as sodium hydride, to form a nucleophilic carbanion. This carbanion then undergoes a nucleophilic addition to ethyl glyoxalate. The resulting intermediate subsequently eliminates diethyl phosphate to yield the desired product, Diethyl (E)-hex-2-enedioate. The reaction generally favors the formation of the thermodynamically more stable (E)-isomer.[2]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Triethyl phosphonoacetate | 224.16 | 2.24 g (1.91 mL) | 10.0 | 1.0 |

| Sodium hydride (60% in oil) | 24.00 (as NaH) | 0.44 g | 11.0 | 1.1 |

| Ethyl glyoxalate (50% in toluene) | 102.09 | 2.04 g (2.08 mL) | 10.0 | 1.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - |

| Saturated aq. NH₄Cl solution | - | 20 mL | - | - |

| Diethyl ether | - | 100 mL | - | - |

| Brine | - | 20 mL | - | - |

| Anhydrous magnesium sulfate | - | - | - | - |

| Silica gel for column chromatography | - | - | - | - |

| Hexanes/Ethyl acetate mixture | - | - | - | - |

Equipment

-

100 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Argon or nitrogen inlet

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

Procedure

-

Preparation of the Reaction Setup:

-

A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet is dried in an oven and allowed to cool to room temperature under a stream of argon.

-

The flask is charged with sodium hydride (0.44 g, 11.0 mmol, 1.1 equiv) and anhydrous tetrahydrofuran (THF, 20 mL).

-

-

Formation of the Phosphonate Anion:

-

The suspension of sodium hydride in THF is cooled to 0 °C using an ice-water bath.

-

A solution of triethyl phosphonoacetate (2.24 g, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF is prepared and added dropwise to the stirred suspension of NaH over 15 minutes.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes to ensure complete formation of the phosphonate anion.

-

-

Reaction with Ethyl Glyoxalate:

-

A solution of ethyl glyoxalate (2.04 g of 50% solution in toluene, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF is added dropwise to the reaction mixture at 0 °C over 15 minutes.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Upon completion, the reaction is carefully quenched by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

-

Purification:

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

-

Safety Precautions

-

Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from moisture.

-

Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

-

The reaction should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Visualizations

Figure 1. Experimental workflow for the synthesis of this compound.

Figure 2. Overall reaction scheme for the synthesis of this compound.

References

Application Notes and Protocols for Michael Addition Reactions Involving Diethyl hex-2-enedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, offers a powerful tool for the synthesis of a diverse array of molecular architectures.[1][2] This document focuses on the Michael addition reactions of diethyl hex-2-enedioate and its close analogs, providing detailed protocols and application notes relevant to researchers in organic synthesis and drug discovery. The resulting α,β-dehydroamino acid derivatives are of significant interest in peptide and protein chemistry due to their ability to introduce conformational constraints and improve metabolic stability, making them valuable building blocks in drug development.[3]

While specific literature on the Michael addition reactions of this compound is limited, extensive research on the analogous dimethyl (E)-hex-2-en-4-ynedioate provides a strong predictive framework for its reactivity. The protocols and data presented herein are based on this well-studied analog and are expected to be readily adaptable for this compound.

Application Notes

The Michael addition to activated alkynes, such as this compound, can proceed via a standard 1,4-conjugate addition or, in certain cases, an α-addition pathway. The regioselectivity of this reaction is a key consideration for synthetic chemists.

α(δ')-Michael Addition of Amines

A notable application is the direct nucleophilic addition of primary and secondary alkyl amines to the α(δ')-carbon of the conjugated enyne system of dialkyl hex-2-en-4-ynedioates.[4][5][6] This "anti-Michael" or α-addition is significant as it provides a direct route to α,β-dehydroamino acid derivatives, which are valuable precursors in the synthesis of modified peptides and peptidomimetics.[4][5]

The reaction with primary amines has been shown to be highly stereoselective, yielding exclusively the (2E,4E)-stereoisomer. In contrast, the reaction with secondary amines typically results in a mixture of (2E,4E) and (2Z,4E)-stereoisomers.[4][5] This regio- and chemoselective transformation is attributed to the electronic properties of the conjugated enyne diester.[4][6]

Relevance in Drug Development

α,β-Dehydroamino acids are non-canonical amino acids that can be incorporated into peptides and proteins to enhance their therapeutic properties.[7] Their presence can:

-

Increase Proteolytic Stability: The double bond can sterically hinder the approach of proteases, prolonging the in vivo half-life of peptide-based drugs.[7]

-

Induce Conformational Constraints: The rigid nature of the dehydroamino acid residue can lock the peptide backbone into a specific conformation, which can be crucial for high-affinity binding to biological targets.[3]

-

Serve as Chemical Handles: The double bond provides a reactive site for further chemical modifications, allowing for the late-stage diversification of peptide drug candidates.[7]

The synthesis of these valuable building blocks via the Michael addition to acceptors like this compound is therefore a critical enabling technology in drug discovery.

Experimental Protocols

The following protocols are adapted from the literature for the Michael addition of amines to dimethyl (E)-hex-2-en-4-ynedioate and are expected to be applicable to the diethyl analog with minor modifications.

Protocol 1: α(δ')-Michael Addition of Primary Amines

Objective: To synthesize (2E,4E)-diethyl 2-(alkylamino)hexa-2,4-dienedioate derivatives.

Materials:

-

Diethyl (E)-hex-2-en-4-ynedioate

-

Primary amine (e.g., n-octylamine, benzylamine)

-

Anhydrous Tetrahydrofuran (THF)

-

Mesitylene (internal standard for spectroscopic yield determination)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve diethyl (E)-hex-2-en-4-ynedioate (1.0 eq) in anhydrous THF (to achieve a concentration of approximately 0.1 M).

-

Add the primary amine (1.0 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

For quantitative analysis, an internal standard such as mesitylene can be added, and the yield can be determined by 1H NMR spectroscopy.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (2E,4E)-stereoisomer.[6]

Protocol 2: α(δ')-Michael Addition of Secondary Amines

Objective: To synthesize a mixture of (2E,4E)- and (2Z,4E)-diethyl 2-(dialkylamino)hexa-2,4-dienedioate derivatives.

Materials:

-

Diethyl (E)-hex-2-en-4-ynedioate

-

Secondary amine (e.g., piperidine, morpholine)

-

Anhydrous Tetrahydrofuran (THF)

-

Mesitylene (internal standard)

-

Neutralized silica gel for column chromatography

-

Triethylamine, Hexanes, and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask, dissolve diethyl (E)-hex-2-en-4-ynedioate (1.0 eq) in anhydrous THF (to achieve a concentration of approximately 0.15 M).

-

Add the secondary amine (1.0 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

Determine the spectroscopic yield using an internal standard if desired.

-

After the reaction is complete, concentrate the mixture in vacuo.

-

Purify and separate the (2E,4E) and (2Z,4E) stereoisomers by column chromatography on neutralized silica gel using a mobile phase containing a small percentage of triethylamine in a hexanes/ethyl acetate mixture (e.g., 5% v/v triethylamine in hexanes).[6]

Data Presentation

The following tables summarize the quantitative data for the Michael addition of various amines to dimethyl (E)-hex-2-en-4-ynedioate. The yields are expected to be comparable for the corresponding reactions with this compound.

Table 1: Reaction of Dimethyl (E)-hex-2-en-4-ynedioate with Primary Amines [6]

| Entry | Primary Amine | Product | Yield (%) |

| 1 | n-Octylamine | (2E,4E)-4a | 82 |

| 2 | n-Dodecylamine | (2E,4E)-4b | 85 |

| 3 | Cyclohexylamine | (2E,4E)-4c | 78 |

| 4 | Benzylamine | (2E,4E)-4d | 88 |

| 5 | Allylamine | (2E,4E)-4e | 75 |

All reactions were carried out with 1.19 mmol of the enyne and 1.19 mmol of the amine in 10 mL THF at room temperature for 2 hours. Yields were determined spectroscopically.

Table 2: Reaction of Dimethyl (E)-hex-2-en-4-ynedioate with Secondary Amines [6]

| Entry | Secondary Amine | Product | (2E,4E) : (2Z,4E) Ratio | Total Yield (%) |

| 1 | Piperidine | 5a | 4 : 1 | 92 |

| 2 | Morpholine | 5b | 5 : 1 | 90 |

| 3 | Diethylamine | 5c | 7 : 1 | 85 |

| 4 | Dibenzylamine | 5d | 6 : 1 | 89 |

All reactions were carried out with 2.98 mmol of the enyne and 2.98 mmol of the amine in 20 mL THF at room temperature for 2 hours. Yields were determined spectroscopically.

Visualizations

Reaction Workflow

Caption: Workflow for the Michael addition of amines.

Proposed Reaction Mechanism for α(δ')-Addition

Caption: Proposed mechanism for α(δ')-Michael addition.

Application in Peptide Modification

Caption: Role in peptide drug development.

References

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis of Dehydroamino Acids and Their Applications in the Drug Research and Development [manu56.magtech.com.cn]

- 4. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivat… [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. Dehydroamino acids: Chemical multi-tools for late-stage diversification - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Diels-Alder Reactions with Diethyl Hex-2-enedioate as a Dienophile

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile.[1] This reaction is of paramount importance in the synthesis of complex molecules, including natural products and pharmaceutical agents, due to its reliability and predictability in forming C-C bonds.[1]

The dienophile's reactivity is typically enhanced by the presence of electron-withdrawing groups.[2][3][4] Diethyl hex-2-enedioate, with its two ester functionalities, is structurally primed to act as a competent dienophile. The ester groups withdraw electron density from the carbon-carbon double bond, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and facilitating the crucial orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of a diene.[5]

While specific, documented examples of Diels-Alder reactions featuring this compound as the dienophile are not prevalent in readily accessible scientific literature, its structural similarity to well-studied dienophiles like diethyl fumarate and diethyl maleate allows for the development of robust, generalized protocols. These protocols can be adapted to explore the reactivity of this compound with various dienes.

This document provides a generalized experimental protocol and application notes for conducting Diels-Alder reactions using this compound, based on established procedures for analogous dienophiles.

Reaction Principle and Stereochemistry

The Diels-Alder reaction proceeds via a concerted mechanism, meaning all bond-forming and bond-breaking occurs in a single transition state.[1] This concerted nature leads to a high degree of stereospecificity. The stereochemistry of the dienophile is retained in the cyclohexene product.[6][7] For example, if the trans (E) isomer of this compound is used, the resulting adduct will have the two ester-containing substituents in a trans relationship.

When cyclic dienes such as cyclopentadiene are used, two diastereomeric products, designated endo and exo, can be formed. The endo product, where the dienophile's substituents are oriented towards the diene's π-system in the transition state, is often the kinetically favored product.[1][6] This preference is attributed to secondary orbital interactions between the p-orbitals of the dienophile's substituents and the developing π-bond of the diene.[8]

General Experimental Protocol: Diels-Alder Reaction of a Diene with this compound

This protocol is a representative example for the reaction between a generic diene (e.g., cyclopentadiene or 1,3-butadiene) and this compound. Cyclopentadiene is often used as a reactive diene to test dienophile reactivity.

Materials:

-

Diene (e.g., cyclopentadiene, freshly cracked from dicyclopentadiene)

-

This compound

-

Anhydrous solvent (e.g., toluene, dichloromethane, or diethyl ether)

-

Lewis acid catalyst (optional, e.g., aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄))

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

-

Dissolve the dienophile in an appropriate anhydrous solvent (e.g., toluene, 5-10 mL per mmol of dienophile).

-

If using a Lewis acid catalyst, cool the solution to 0 °C in an ice bath and slowly add the catalyst (0.1-1.0 equivalent).[9] Stir for 15-20 minutes.

-

-

Addition of Diene:

-

Slowly add the diene (1.0-1.2 equivalents) to the stirred solution of the dienophile. For gaseous dienes like 1,3-butadiene, this can be achieved by bubbling the gas through the solution or using a sealed tube. For liquid dienes like cyclopentadiene, add it dropwise via a syringe.

-

-

Reaction Monitoring:

-

The reaction may be exothermic. Maintain the desired temperature (from 0 °C to reflux, depending on the diene's reactivity).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

-

Workup:

-

Once the reaction is complete, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate (especially if a Lewis acid was used).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over an anhydrous drying agent like MgSO₄.

-

-

Purification and Analysis:

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the Diels-Alder adduct.

-

Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

-

Data Presentation: Representative Diels-Alder Reactions

Since specific data for this compound is scarce, the following table summarizes typical conditions and outcomes for analogous dienophiles. These values serve as a starting point for designing experiments with this compound.

| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |

| Cyclopentadiene | Diethyl Maleate | None | Dichloromethane | 25 | 3 | >90 | 9:1 |

| Cyclopentadiene | Diethyl Fumarate | None | Dichloromethane | 25 | 3 | >90 | 1:4 |

| 1,3-Butadiene | Diethyl Maleate | AlCl₃ (0.1 eq) | Toluene | 80 | 12 | ~85 | N/A |

| Furan | Diethyl Fumarate | ZnCl₂ (0.5 eq) | Diethyl Ether | 0 - 25 | 24 | ~70 | >20:1 |

Note: This table is illustrative and based on reactions with dienophiles structurally similar to this compound. N/A = Not Applicable.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a Diels-Alder adduct.

Caption: A typical experimental workflow for a Diels-Alder reaction.

Logical Relationship: Effect of Lewis Acid Catalysis

Lewis acids can significantly influence the rate and selectivity of Diels-Alder reactions by coordinating to the dienophile.

Caption: Lewis acid catalysis enhances dienophile reactivity.

Conclusion

This compound possesses the requisite electronic features to be an effective dienophile in Diels-Alder reactions. While direct literature precedents are limited, the principles of cycloaddition chemistry, combined with protocols for analogous reagents, provide a solid foundation for its application in synthesis. Researchers can utilize the provided general protocol as a starting point, with the expectation that reaction conditions may require optimization depending on the specific diene employed. The use of Lewis acid catalysts is a recommended strategy to enhance reaction rates and control stereochemical outcomes, which is often a critical consideration in the development of complex molecular architectures for drug discovery and other applications.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Diels-Alder Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using Diethyl hex-2-enedioate